molecular formula C7H8N2O4S B6168281 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid CAS No. 1263216-10-9

2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B6168281
CAS No.: 1263216-10-9
M. Wt: 216.2
InChI Key:
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Description

2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a methanesulfonyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methanesulfonyl-6-methylpyrimidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group at the 2-position and carboxylic acid group at the 4-position make it a versatile compound for various applications.

Properties

CAS No.

1263216-10-9

Molecular Formula

C7H8N2O4S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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